Crobarbatine
Overview
Description
Crobarbatine is a pyrrolizidine alkaloid isolated from the seeds of the plant Crotalaria barbata. Pyrrolizidine alkaloids are known for their diverse biological activities and are often studied for their potential medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crobarbatine involves the extraction of the compound from the seeds of Crotalaria barbata. The seeds are typically ground and subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. scaling up the process would require optimization of solvent use, extraction times, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Crobarbatine, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound into less toxic derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable leaving group.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine alkaloids, each with varying degrees of biological activity and toxicity.
Scientific Research Applications
Chemistry: As a pyrrolizidine alkaloid, Crobarbatine is of interest for studying the chemical properties and reactivity of this class of compounds.
Biology: this compound’s biological activity makes it a subject of interest in studies related to plant defense mechanisms and interactions with herbivores.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-cancer agent, given the known cytotoxicity of pyrrolizidine alkaloids.
Mechanism of Action
The mechanism of action of Crobarbatine involves its interaction with cellular macromolecules. Pyrrolizidine alkaloids are known to form DNA adducts, leading to mutations and cytotoxicity. The molecular targets of this compound include DNA and various enzymes involved in DNA replication and repair. The formation of DNA adducts can lead to cell cycle arrest and apoptosis, contributing to its potential anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Monocrotaline: Another pyrrolizidine alkaloid with similar toxicological properties.
Retrorsine: Known for its hepatotoxicity and similar chemical structure.
Lasiocarpine: Another pyrrolizidine alkaloid with similar biological activities.
Uniqueness
Crobarbatine is unique among pyrrolizidine alkaloids due to its specific source (Crotalaria barbata) and its distinct chemical structure, which may confer unique biological activities and toxicological properties.
Properties
IUPAC Name |
(1R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3/t9-,11+,13+,15+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHGOLJMYRJHB-AGNJHWRGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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